

Spectroscopic Profile of 1-Ethylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethylpiperazine**

Cat. No.: **B041427**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethylpiperazine** (CAS No: 5308-25-8), a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **1-Ethylpiperazine**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

The ¹H NMR spectrum of **1-Ethylpiperazine** exhibits characteristic signals corresponding to the ethyl and piperazine ring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH ₃ (Ethyl)	~1.08	Triplet	3H
-CH ₂ - (Ethyl)	~2.40	Quartet	2H
Piperazine Ring Protons	~2.40	Multiplet	4H
Piperazine Ring Protons	~2.90	Multiplet	4H

Note: The signals for the ethyl group's methylene protons and the adjacent piperazine ring protons may overlap.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (ppm)
-CH ₃ (Ethyl)	~12.0
Piperazine Ring Carbons	~46.0
-CH ₂ - (Ethyl)	~52.5
Piperazine Ring Carbons	~54.8

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for acquiring NMR spectra of amine compounds like **1-Ethylpiperazine**.^[1]

Sample Preparation:

- Dissolve 5-25 mg of **1-Ethylpiperazine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

- For ^{13}C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.[1]
- Transfer the solution to a 5 mm NMR tube.
- If required for chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]

Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ^1H and ^{13}C nuclei (e.g., 400 MHz for ^1H).
- The spectrometer is locked onto the deuterium signal of the solvent.
- Standard pulse sequences are used to acquire the spectra. For ^1H NMR, a sufficient number of scans (e.g., 8-16) are averaged to improve the signal-to-noise ratio.[1]
- For ^{13}C NMR, a larger number of scans is usually required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-Ethylpiperazine**. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of its bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3280	N-H Stretch (secondary amine)	Medium, Broad
2965-2800	C-H Stretch (Aliphatic)	Strong
~1450	C-H Bend (CH ₂)	Medium
~1375	C-H Bend (CH ₃)	Medium
~1150	C-N Stretch	Medium

Experimental Protocol for IR Spectroscopy

For a liquid sample like **1-Ethylpiperazine**, the spectrum can be obtained using the neat liquid film method.[2][3][4]

Sample Preparation:

- Place a small drop of **1-Ethylpiperazine** onto the surface of one salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2][3]

Data Acquisition:

- Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
- Record the spectrum over a typical range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-Ethylpiperazine**, aiding in its identification and structural confirmation.

The mass spectrum is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[5] The molecular ion peak (M^+) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of **1-Ethylpiperazine** (114.19 g/mol).

m/z	Relative Intensity (%)	Possible Fragment Ion
114	21.2	$[M]^+$ (Molecular Ion)
99	10.0	$[M - CH_3]^+$
72	100.0	$[M - C_2H_5N]^+$
57	27.2	$[C_4H_9]^+$
56	23.5	$[C_4H_8]^+$
42	30.3	$[C_2H_4N]^+$

Experimental Protocol for GC-MS

The following outlines a general procedure for the GC-MS analysis of small amine molecules.

Sample Preparation:

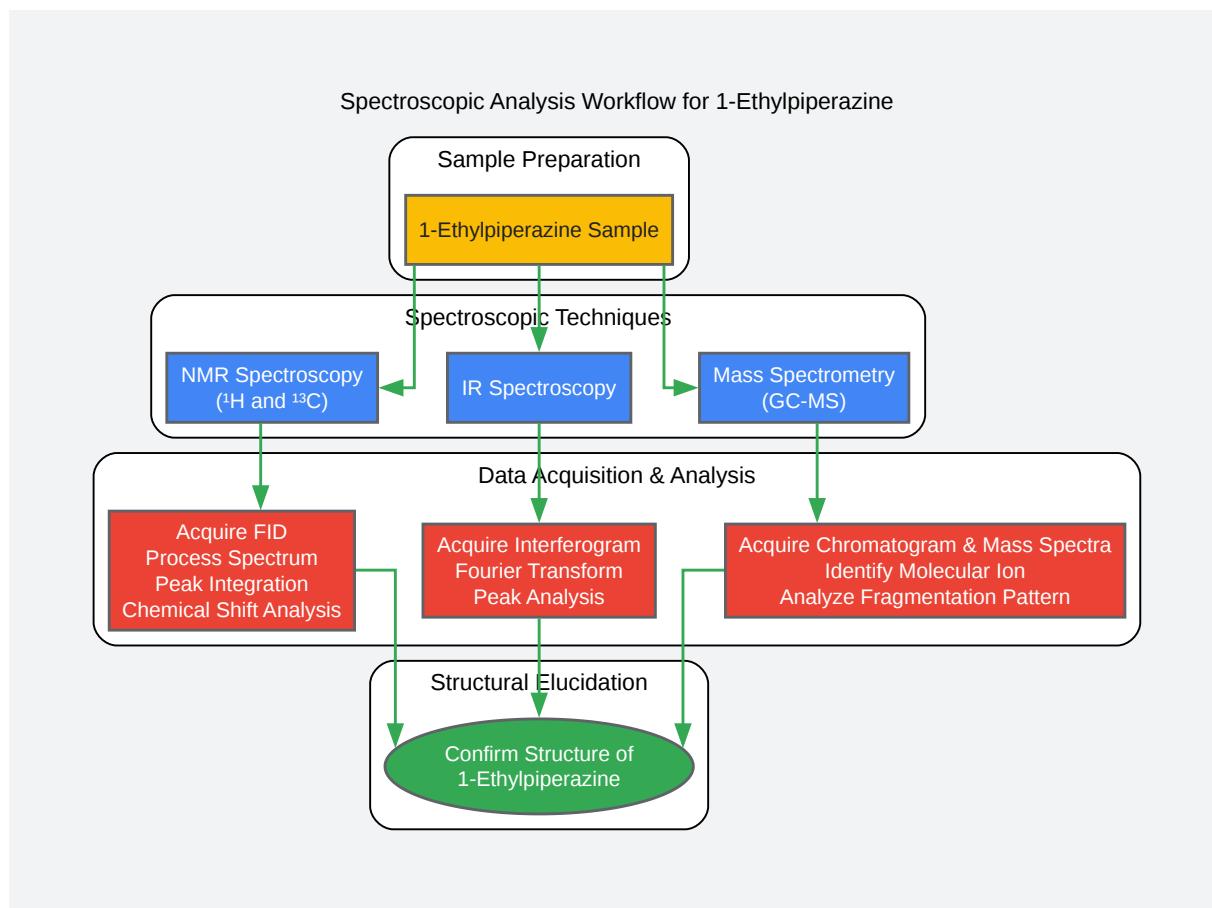
- Prepare a dilute solution of **1-Ethylpiperazine** in a volatile organic solvent (e.g., methanol or dichloromethane).

GC-MS System and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless or split injection.
- Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Scan Range: A mass range of m/z 30-350 is typically scanned to detect the molecular ion and fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Ethylpiperazine**.



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Caption: General workflow for spectroscopic analysis.

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